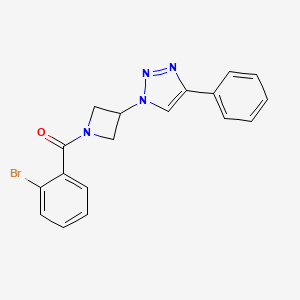

(2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

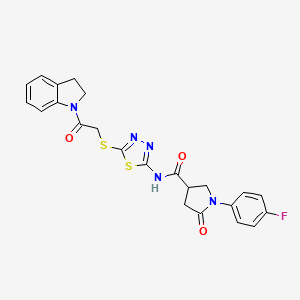

“(2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic compound that contains several functional groups, including a bromophenyl group, a phenyltriazole group, an azetidine ring, and a methanone group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and phenyltriazole groups are likely to be planar due to the nature of their bonding, while the azetidine ring would have a three-dimensional structure . The methanone group would contribute to the polarity of the molecule.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom in the bromophenyl group could be a site of electrophilic aromatic substitution reactions. The triazole ring might participate in click reactions, and the azetidine ring could undergo ring-opening reactions under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the bromophenyl group could increase the compound’s density and boiling point, while the methanone group could increase its polarity and solubility in polar solvents .

Scientific Research Applications

- Role of the Compound : The compound serves as an organoboron reagent in SM coupling. Its mild reaction conditions, functional group tolerance, and environmentally benign nature contribute to its widespread application .

- Application : These compounds have potential as antimicrobial agents, contributing to the fight against infections .

- Relevance : Our compound’s structure aligns with this class, suggesting possible applications in combating parasitic diseases .

Suzuki–Miyaura Coupling

Antimicrobial Properties

Antileishmanial and Antimalarial Activities

Drug Discovery and Chemical Biology

Herbicide Potential

Mechanism of Action

Target of Action

Similar compounds with a triazole moiety have been found to interact with various biological targets such as β-tubulin , topoisomerase IV enzyme , and LmPTR1 . These targets play crucial roles in cell division, DNA replication, and metabolic processes respectively.

Mode of Action

Based on the behavior of similar compounds, it can be inferred that the compound may interact with its targets through hydrogen bonding . This interaction can lead to changes in the normal functioning of the target, thereby exerting its biological effects.

Biochemical Pathways

For instance, some pyrazole-bearing compounds have been found to affect the production of reactive oxygen species (ROS) and lipid peroxidation . These processes are part of the body’s response to cellular damage and play a role in various diseases.

Pharmacokinetics

It is known that the compound has moderate toxicity and can cause irritation to the central nervous system, skin, eyes, and respiratory system .

Result of Action

Similar compounds have been found to exhibit various biological activities such as antimicrobial, antioxidant, antiviral, and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Safety and Hazards

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study its potential applications in fields like medicine or materials science .

properties

IUPAC Name |

(2-bromophenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O/c19-16-9-5-4-8-15(16)18(24)22-10-14(11-22)23-12-17(20-21-23)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKMQYFOIJTJSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Br)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(thiazol-2-yl)benzyl)urea](/img/structure/B2392779.png)

![2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2392784.png)

![1-(Azepan-1-yl)-2-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2392785.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392787.png)

![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate](/img/structure/B2392792.png)

![N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2392793.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392798.png)